molecular formula C8H9N3O2 B12271105 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one

4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B12271105
M. Wt: 179.18 g/mol
InChI Key: NDTKTAWCYFHYFM-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with 2-chloro-3-methoxypyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-methoxy-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C8H9N3O2/c1-4-3-5(13-2)6-7(9-4)10-11-8(6)12/h3H,1-2H3,(H2,9,10,11,12)

InChI Key

NDTKTAWCYFHYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)NNC2=O)OC

Origin of Product

United States

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